![molecular formula C18H14ClFN6S B2475202 N-(4-chlorophenyl)-3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine CAS No. 1216615-04-1](/img/structure/B2475202.png)
N-(4-chlorophenyl)-3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine
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Overview
Description
N-(4-chlorophenyl)-3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine is a synthetic organic compound that belongs to the class of thiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine typically involves multiple steps, including the formation of the triazole ring and the thiadiazole ring. Common starting materials might include substituted anilines, fluoro-methyl benzene derivatives, and thiadiazole precursors. The reactions often require specific catalysts, solvents, and temperature conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the synthetic routes to scale up the production while maintaining cost-effectiveness and environmental safety. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and triazole moieties exhibit promising antimicrobial properties. The specific compound has been studied for its efficacy against various bacterial strains. For instance, derivatives of thiadiazole have shown activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .
Anticancer Properties
The incorporation of triazole rings in pharmaceutical compounds has been linked to anticancer activity. Studies suggest that the N-(4-chlorophenyl) group enhances the interaction of the compound with cancer cell targets. In vitro assays have demonstrated that similar triazole-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
Agricultural Applications
Pesticidal Activity
The compound's structure suggests potential use as a pesticide. Triazole derivatives are known for their fungicidal properties, making this compound a candidate for agricultural applications. Preliminary studies have indicated that related compounds can effectively control fungal pathogens in crops .
Herbicidal Properties
Research into other thiadiazole derivatives has shown herbicidal activity. The unique structure of N-(4-chlorophenyl)-3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine may provide similar effects against unwanted plant species, thus enhancing crop yield and management strategies in agriculture .
Materials Science
Polymer Chemistry
The compound's ability to act as a building block in polymer synthesis has been explored. Its functional groups allow for modifications that can lead to new materials with desirable properties such as thermal stability and chemical resistance. Research into polymer composites incorporating thiadiazole and triazole structures is ongoing .
Nanotechnology
In nanotechnology, compounds like this compound are being investigated for their potential use in drug delivery systems. Their unique chemical properties may facilitate the development of nanoparticles that can transport therapeutic agents more effectively within biological systems .
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus; potential for antibiotic development. |
Study 2 | Anticancer Properties | Induced apoptosis in cancer cell lines; suggests further investigation for cancer therapy applications. |
Study 3 | Pesticidal Activity | Showed efficacy against common fungal pathogens; potential for agricultural use as a fungicide. |
Study 4 | Polymer Chemistry | Explored as a building block for polymers; indicated improvements in material properties. |
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it might target bacterial cell walls or specific enzymes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other thiadiazole derivatives with different substituents on the aromatic rings. Examples include:
- N-(4-chlorophenyl)-3-[1-(4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine
- N-(4-bromophenyl)-3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine
Uniqueness
The uniqueness of N-(4-chlorophenyl)-3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine lies in its specific substituents, which can significantly influence its chemical and biological properties. The presence of the 3-fluoro-4-methylphenyl group, for example, might enhance its biological activity or alter its reactivity compared to similar compounds.
Biological Activity
N-(4-chlorophenyl)-3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C15H14ClFN5S, with a molecular weight of approximately 400.9 g/mol. The triazole and thiadiazole moieties present in its structure are known to contribute to its biological activity.
Anticancer Properties
Research has indicated that derivatives of triazole-containing compounds exhibit significant anticancer properties. For instance, studies have shown that similar triazole hybrids can induce apoptosis in cancer cell lines such as HCT116 with IC50 values ranging from 0.43 µM to 5.19 µM . The mechanism often involves the inhibition of cell proliferation and migration, modulation of apoptotic pathways, and alteration of protein expression related to epithelial-mesenchymal transition (EMT) markers .
Table 1: Summary of Anticancer Activity
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Triazole Derivative 1 | HCT116 | 0.43 | Induces apoptosis; inhibits NF-kB activation |
Triazole Derivative 2 | MCF-7 | 1.5 | Arrests cell cycle at G0/G1 phase; increases ROS |
N-(4-chlorophenyl)... | HCT116 | TBD | TBD |
Anti-inflammatory Activity
The compound also shows potential anti-inflammatory effects. Triazole derivatives have been noted for their ability to modulate inflammatory pathways by inhibiting the release of pro-inflammatory cytokines and reducing oxidative stress in various models .
Case Studies
Several studies have investigated the biological activity of compounds structurally related to this compound:
- Yu et al. (2019) synthesized a series of triazole-containing hybrids that demonstrated significant cytotoxicity against cancer cell lines while sparing normal cells . They reported that these compounds inhibited cell migration and induced apoptosis through the modulation of NF-kB signaling.
- Wei et al. (2020) explored the anticancer potential of triazole derivatives in vitro and in vivo. Their findings indicated that certain derivatives effectively induced ferroptosis in multidrug-resistant cancer cells without affecting normal cells .
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-[1-(3-fluoro-4-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN6S/c1-10-3-8-14(9-15(10)20)26-11(2)16(23-25-26)17-22-18(27-24-17)21-13-6-4-12(19)5-7-13/h3-9H,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJZAWFVPIFCNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC4=CC=C(C=C4)Cl)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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